This compound can be derived from (R)-1-phenylethylamine through acylation reactions with appropriate acylating agents. It is classified under the category of amides, which are derivatives of carboxylic acids where the hydroxyl group is replaced by an amine or ammonia. The hydrochloride form enhances its solubility in water, making it more accessible for various applications in laboratory settings and industry.
The synthesis of (R)-3-Amino-N-(1-phenylethyl)propanamide hydrochloride typically involves the following method:
In industrial settings, continuous flow reactors may be utilized to scale up production. This method allows for better control over reaction parameters such as temperature and pressure, leading to improved yields and purity.
(R)-3-Amino-N-(1-phenylethyl)propanamide hydrochloride has a molecular formula of CHClNO. The compound features:
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are typically employed to confirm the structure. For example, NMR can provide insights into the chemical environment of hydrogen atoms, while IR can identify functional groups based on characteristic absorption bands.
(R)-3-Amino-N-(1-phenylethyl)propanamide hydrochloride can participate in various chemical reactions:
Typical reagents for these reactions include potassium permanganate for oxidation and bromine or nitric acid for substitution reactions. Careful control of conditions such as temperature and solvent choice is crucial for optimizing yields.
In biological contexts, (R)-3-Amino-N-(1-phenylethyl)propanamide hydrochloride may mimic natural substrates in enzyme-catalyzed reactions. Its structural similarity to certain amino acids allows it to interact with enzymes and receptors, influencing biochemical pathways.
The compound has potential applications as a pharmaceutical intermediate, particularly in developing drugs targeting neurological and cardiovascular systems. Its ability to modulate enzyme activity or receptor binding makes it a candidate for further exploration in drug discovery.
(R)-3-Amino-N-(1-phenylethyl)propanamide hydrochloride has diverse applications across several fields:
The synthesis of enantiomerically pure amides like (R)-3-Amino-N-(1-phenylethyl)propanamide hydrochloride (CAS 2227842-29-5, C₁₁H₁₇ClN₂O, MW 228.72 g/mol) demands precision in chiral center formation. A breakthrough methodology employs achiral rhodium/chiral squaramide co-catalyzed carbene N–H insertion into primary amides. This approach utilizes diazoketones as carbene precursors and operates under mild conditions with exceptionally rapid reaction kinetics (≤1 minute completion time). The system achieves outstanding enantiocontrol (90-96% ee) across diverse amide substrates, including aliphatic, aromatic, and heterocyclic variants. The chiral squaramide catalyst, particularly derivatives incorporating hydroquinine or hydroquinidine skeletons (e.g., C8/C9), plays a critical role in directing the enantioselectivity via non-covalent interactions with the reactive ylide intermediate. Dirhodium catalysts with tailored carboxylate ligands, such as Rh₂(TPA)₄ (triphenylacetate), further enhance reaction rate and stereoselectivity. This method is distinguished by its low catalyst loading (1 mol% each for Rh and organocatalyst), broad functional group tolerance (including pyridyl and indole groups), and capability for gram-scale synthesis without significant loss in yield or ee [2].
Alternative enantioselective routes involve chiral auxiliaries derived from readily available enantiopure compounds. For instance, (S)-phenylglycinol can be transformed into bicyclic oxazolidine intermediates capable of highly diastereoselective Michael additions with organocuprates. Subsequent functionalization and auxiliary cleavage provide access to enantiopure β-amino acid derivatives, which serve as precursors to target amides like (R)-3-Amino-N-(1-phenylethyl)propanamide hydrochloride [10].
Table 1: Catalyst Screening for Enantioselective Carbene N–H Insertion into Propanamide
Catalyst System | Ligand/Organocatalyst | Yield (%) | ee (%) | Reaction Time |
---|---|---|---|---|
Rh₂(OAc)₄ / C8 | Hydroquinine-squaramide | 95 | 80 | 10 min |
Rh₂(TPA)₄ / C8 | Hydroquinine-squaramide | 99 | 90 | 1 min |
Rh₂(TPA)₄ / C9 | Hydroquinidine-squaramide | 99 | 90 | 1 min |
Rh₂(TFA)₄ / C8 | Hydroquinine-squaramide | 85 | 82 | 1 min |
Cu(MeCN)₄PF₆ / - | - | 0 | - | 60 min |
Constructing the propanamide backbone with precise stereocontrol at the chiral phenylethyl nitrogen attachment point relies heavily on transition metal-catalyzed asymmetric hydrogenation (AH) and nucleophilic ring-opening strategies. Iridium complexes ligated with P-stereogenic phosphino-oxazoline ligands (MaxPHOX) demonstrate exceptional efficacy in the asymmetric hydrogenation of N-aryl imines derived from ketones like 1-phenylethanone. These catalysts operate under mild hydrogen pressure (1-5 bar), affording chiral amine intermediates (e.g., (R)-1-phenylethanamine) in up to 97% ee. The modular nature of MaxPHOX ligands allows fine-tuning of the catalyst pocket to accommodate steric and electronic variations in the imine substrate, crucial for achieving high enantioselectivity in the synthesis of precursors to target amides [8].
Simultaneously, phase-transfer catalysis (PTC) enables the enantioselective ring-opening of N-sulfonyl aziridines by carbon nucleophiles. This method constructs protected ethylene-diamine motifs featuring quaternary stereocenters relevant to the target compound's structure. Employing chiral PTC catalysts, such as quaternary ammonium salts derived from cinchona alkaloids, facilitates the nucleophilic attack of methine carbon acids on aziridine electrophiles, achieving enantioselectivities up to 97% ee. Extending this methodology, N-protected cyclic sulfamidates serve as electrophiles, reacting with pro-nucleophiles under PTC to yield alkylation adducts with nitrogen protecting groups (carbamate, sulfonyl, phosphonyl, benzyl) in high ee (up to 96%) and diastereoselectivity (up to 45:1 dr). These adducts undergo further transformations, including deprotection and coupling with 3-aminopropanoic acid derivatives, to furnish the enantiopure propanamide scaffold [3].
A practical alternative involves the direct amination of acrylamides using chiral amines under basic catalysis. While potentially less enantioselective than metal-catalyzed or PTC routes, this method benefits from readily available starting materials like methacrylic anhydride and 3-aminopropanamide precursors. Optimization focuses on solvent selection (tetrahydrofuran, acetonitrile), base choice (triethylamine, sodium bicarbonate), and temperature control to maximize yield and minimize racemization during amide bond formation [5].
Table 2: Synthetic Routes to Propanamide Scaffold Intermediates
Strategy | Key Reagent/Catalyst | Key Intermediate | Typical Yield (%) | ee/dr |
---|---|---|---|---|
Asymmetric H₂ | Ir-MaxPHOX (C6a) | (R)-1-Phenylethanamine derivatives | 85-95 | 90-97% ee |
Phase-Transfer Catalysis | Cinchona-derived PTC | Protected β-amino esters | 75-90 | 92-97% ee |
Direct Amination | Triethylamine / THF | N-(1-Phenylethyl)acrylamides | 60-85 | Requires chiral input |
Aziridine Ring-Opening | BEMP base / PTC | Quaternary α-amino carbonyls | 70-88 | 86:14 to >99:1 dr |
The synthesis of (R)-3-Amino-N-(1-phenylethyl)propanamide hydrochloride involves intermediates susceptible to degradation via temperature excursions, necessitating stringent cold-chain logistics. Key steps requiring temperature control include:
Temperature deviations during transit can cause irreversible damage to intermediates. For example, exceeding 8°C can accelerate the hydrolysis of activated acyl intermediates or promote aggregation in peptide-like structures like the 3-aminopropanamide backbone. Conversely, freezing below recommended thresholds (e.g., below 0°C for aqueous solutions) can cause phase separation or ice crystal formation, physically damaging sensitive molecules such as proteins or complex catalysts used in related bioconjugations [6].
Innovations to enhance cold-chain resilience include:
Table 3: Cold-Chain Requirements and Risks for Key Synthesis Components
Component | Recommended Storage/Transport | Critical Excursion Risks | Mitigation Strategies |
---|---|---|---|
(R)-3-Amino-N-(1-phenylethyl)propanamide HCl (Final Product) | 2°C to 8°C; Sealed, dry | Hydrolysis, deliquescence, potential racemization | Cold-chain packaging with desiccants; Temperature monitoring |
Diazoketone Precursors | ≤ -20°C; Inert atmosphere | Thermal decomposition, explosivity | Specialized HazMat packaging; Limited-quantity shipment |
Chiral Amine Intermediates | 2°C to 8°C | Racemization, oxidation (if secondary amine) | Nitrogen purge; Antioxidants |
Organo/Metal Catalysts (e.g., C8, Rh₂(TPA)₄) | 4°C or lower; Argon atmosphere | Oxidation, aggregation, loss of activity | Sealed ampules; Stabilizer additives |
Silk-Stabilized Formulations | Ambient (short-term) or 2-8°C | Moisture-induced β-sheet crystallization (reduced solubility) | Controlled humidity packaging; Desiccants |
Maintaining the refrigerated chain (2-8°C) is paramount for preserving the stereochemical integrity and chemical stability of (R)-3-Amino-N-(1-phenylethyl)propanamide hydrochloride from the final synthetic step through to end-user application. Failures in this chain contribute significantly to pharmaceutical waste, with WHO estimates indicating nearly 50% of temperature-sensitive products are wasted annually due to improper handling. Implementing robust cold-chain logistics, potentially augmented by silk-based stabilization or advanced monitoring technologies, is thus not merely a regulatory requirement but a critical factor in ensuring the viability and efficacy of enantiopure synthetic therapeutics [6] [9].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1